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Natriummonoglutamat -

Natriummonoglutamat

Catalog Number: EVT-13964391
CAS Number:
Molecular Formula: C5H8NNaO4
Molecular Weight: 169.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Monosodium glutamate occurs naturally in many foods, including tomatoes, cheeses, and meats. It is classified as a non-essential amino acid and is produced commercially through fermentation processes involving starch or sugar sources . The compound can also be synthesized chemically or derived from hydrolysis of vegetable proteins .

Synthesis Analysis

Methods of Production

Monosodium glutamate can be synthesized through several methods:

  1. Fermentation: This is the most common method, where microorganisms such as Corynebacterium glutamicum are used to ferment carbohydrate sources like molasses or starch. During fermentation, the bacteria convert these carbohydrates into glutamic acid, which then reacts with sodium hydroxide to form monosodium glutamate .
  2. Chemical Synthesis: This method involves the use of acrylonitrile as a precursor. The process typically requires several steps to convert acrylonitrile into glutamic acid, which is subsequently converted into monosodium glutamate .
  3. Hydrolysis: This involves breaking down vegetable proteins with hydrochloric acid to release glutamic acid, which can then be neutralized with sodium hydroxide to yield monosodium glutamate .

Technical Details

The fermentation process can be optimized by controlling pH and nutrient availability. Sodium hydroxide may be added during fermentation to maintain pH levels conducive to bacterial growth while simultaneously providing sodium ions necessary for monosodium glutamate formation .

Molecular Structure Analysis

Structure and Data

Monosodium glutamate has a molecular formula of C5H8NNaO4C_5H_8NNaO_4 and a molar mass of approximately 169.11 grams per mole for the anhydrous form . The structure consists of a glutamate ion that exists in zwitterionic form, where it carries both positive and negative charges:

Structure OOCCH(NH3+)(CH2)2COO\text{Structure }-OOC-CH(NH_3^+)-(CH_2)_2-COO^-

In solution, monosodium glutamate dissociates into sodium ions (Na+Na^+) and glutamate ions .

Chemical Reactions Analysis

Types of Reactions

Monosodium glutamate undergoes various chemical reactions:

  • Oxidation: Can be oxidized to form different derivatives using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can convert it into other amino acid derivatives using reducing agents like lithium aluminum hydride.
  • Substitution: The sodium ion can be replaced by other cations in substitution reactions .

Technical Details

The major products from these reactions include various derivatives of glutamate and salts that have applications in food science and biochemistry. Under acidic or high-temperature conditions, monosodium glutamate can react with reducing sugars to produce melanoidin pigments through the Maillard reaction .

Mechanism of Action

Monosodium glutamate enhances flavor primarily through its action on taste receptors. It specifically activates umami receptors on the tongue, which are responsible for detecting savory flavors. This mechanism involves the interaction of the glutamate ion with specific G-protein coupled receptors (GPCRs), leading to increased perception of taste intensity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Highly soluble in water (740 grams/liter at 20°C) but insoluble in organic solvents.
  • Melting Point: Approximately 232°C; decomposes upon boiling without a defined boiling point .
  • Density: Approximately 1.66 grams per cubic centimeter.

Chemical Properties

  • pH: Solutions typically range from 6.7 to 7.2.
  • Stability: Generally stable under food processing conditions; does not break down during cooking but may participate in browning reactions at high temperatures .
Applications

Monosodium glutamate is primarily used as a flavor enhancer in various foods, including soups, sauces, and processed meats. Its ability to enhance umami flavor makes it popular in Asian cuisine and among food manufacturers seeking to improve taste profiles without adding excessive salt or fat. Additionally, it has applications in scientific research for studying taste perception and flavor chemistry .

Historical Context and Academic Discourse

Early Discoveries in Flavor Chemistry

Kikunae Ikeda’s Umami Hypothesis and Initial Isolation

The foundational discovery of monosodium glutamate (MSG) originated in 1907 when Japanese chemist Professor Kikunae Ikeda (1864–1936) identified a unique taste dimension beyond the classical quartet of sweet, salty, sour, and bitter. While savoring kombu dashi (kelp broth), Ikeda discerned a distinct savory quality reminiscent of tomatoes, asparagus, and cheese—foods he encountered during his physicochemical studies at Leipzig University (1899–1901) under Nobel laureate Wilhelm Ostwald [1] [3] [6]. Methodically boiling 90 pounds of kelp, Ikeda isolated brown glutamate crystals in 1908 through aqueous extraction, contaminant removal, and lead precipitation. He characterized their taste as "umami" (from Japanese umai: delicious), proposing glutamate—an amino acid abundant in proteins—as its molecular basis [1] [6] [10]. This empirical work established glutamate salts, particularly sodium glutamate, as potent taste activators and positioned umami as a protein-indicative taste [6] [9].

Evolution of Industrial Production: Hydrolysis to Fermentation

Ikeda rapidly transitioned his discovery into commercial application. Partnering with entrepreneur Saburosuke Suzuki, he patented "A Method for Producing Seasoning Primarily Comprising Glutamate" (1908) and launched Aji-no-moto ("essence of taste") in 1909—the first MSG seasoning [1] [3] [10]. Initial production relied on hydrolysis of wheat gluten (30% glutamate content) using hydrochloric acid to break peptide bonds, yielding glutamic acid for neutralization into MSG [2] [9]. By 1962, rising demand spurred adoption of synthetic acrylonitrile-based production via the Strecker pathway [2]. However, efficiency and sustainability concerns drove a paradigm shift toward bacterial fermentation, mirroring yogurt/vinegar production. Corynebacterium glutamicum strains were engineered to metabolize sugarcane/molasses into excreted L-glutamate, which was then purified, crystallized, and sodium-neutralized. This method dominates global production today, yielding >3 million metric tons annually with optimized conversion rates [2] [9].

Table 1: Evolution of Industrial MSG Production Methods

EraMethodBase MaterialKey Innovation
1909–1962Acid HydrolysisWheat gluten/Soy proteinDisruption of peptide bonds
1962–1973Chemical SynthesisAcrylonitrileCost-effective feedstock utilization
1973–presentBacterial FermentationSugarcane/MolassesSustainable microbial conversion

Academic Debates on Taste Classification

Umami as the Fifth Basic Taste: Validation Challenges

Ikeda’s proposition faced decades of skepticism. Western science, entrenched in Aristotle’s four-taste model, dismissed umami as a mere "flavor enhancer" or blend of existing tastes [6] [8]. Validation required converging physiological and biochemical evidence:

  • Psychophysical studies confirmed umami’s perceptual independence, with humans detecting glutamate at thresholds (1.6 mM) six times lower than sucrose and sixteen times lower than NaCl [6] [9].
  • Synergistic phenomena emerged when Shintaro Kodama (1913) and Akira Kuninaka (1960) identified 5’-ribonucleotides (inosinate/guanylate) in bonito flakes/mushrooms, demonstrating up to 8-fold umami enhancement when combined with glutamate—irreplicable with other tastes [9].
  • Receptor biology breakthroughs in the early 2000s identified T1R1/T1R3 heterodimers as dedicated umami receptors on human taste buds, resolving decades of physiological controversy [8] [9].

This multidisciplinary evidence solidified umami’s status as the fifth basic taste by the 2000s [1] [6].

Cross-Cultural Recognition in Gastronomic Studies

Umami’s acceptance was further complicated by cultural gastronomic disparities. European chefs historically attributed dashi’s richness to protein extracts (e.g., Julius Maggi’s vegetable bouillons), overlooking glutamate’s distinct role [1]. Computational gastronomy later quantified cultural divergences:

  • Machine learning classifiers analyzing 25,000+ recipes from China, the US, and Germany achieved 77% accuracy in cuisine discrimination using flavor compounds, confirming distinct umami integration patterns [4].
  • East Asian cuisines exhibited higher glutamate-centricity via fermented products (soy sauce, kombu), whereas Western dishes emphasized nucleotide synergism (tomato-cheese-meat trinity) [4] [5].
  • Sensory trials revealed familiarity biases: Asian consumers associated umami with traditional dashi, while Westerners perceived it in aged cheeses/tomato reductions. Both groups showed heightened preference for culturally familiar umami carriers [5].

Thus, while umami is biologically universal, its culinary expression and recognition remain culturally embedded [4] [5] [6].

Properties

Product Name

Natriummonoglutamat

IUPAC Name

sodium;(2R)-2-amino-5-hydroxy-5-oxopentanoate

Molecular Formula

C5H8NNaO4

Molecular Weight

169.11 g/mol

InChI

InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+1/p-1/t3-;/m1./s1

InChI Key

LPUQAYUQRXPFSQ-AENDTGMFSA-M

Canonical SMILES

C(CC(=O)O)C(C(=O)[O-])N.[Na+]

Isomeric SMILES

C(CC(=O)O)[C@H](C(=O)[O-])N.[Na+]

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